2-(furan-3-yl)-2,3-dihydro-1H-perimidine
Description
Properties
CAS No. |
2413899-90-6 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
Reaction Mechanisms and Pathways of Dihydroperimidine Formation and Transformation
Mechanistic Elucidation of Cyclocondensation Reactions
The primary method for synthesizing 2,3-dihydro-1H-perimidines is the cyclocondensation reaction between 1,8-diaminonaphthalene (B57835) and a corresponding aldehyde, in this case, furan-3-carbaldehyde. kashanu.ac.irnih.gov This reaction is typically facilitated by an acidic catalyst. kashanu.ac.ir
Proposed Intermediates in 2,3-Dihydro-1H-perimidine Formation
The formation of the 2,3-dihydro-1H-perimidine scaffold is believed to proceed through a multi-step mechanism. The initial step involves the acid-catalyzed reaction of 1,8-diaminonaphthalene with an aldehyde. This leads to the formation of intermediates which then undergo cyclization to yield the final dihydroperimidine product. While the exact intermediates for the synthesis of 2-(furan-3-yl)-2,3-dihydro-1H-perimidine are not explicitly detailed in the provided search results, the general mechanism for dihydroperimidine formation suggests the involvement of a Schiff base intermediate. This is formed by the condensation of one of the amino groups of 1,8-diaminonaphthalene with the aldehyde. Intramolecular cyclization then occurs, followed by the elimination of a water molecule to form the stable heterocyclic ring system.
Role of Catalyst in Reaction Pathway Modulation
Solid acid catalysts: These are often preferred due to their cost-effectiveness, high catalytic activity, ease of separation, and recyclability. kashanu.ac.ir Examples include nano-γ-Al2O3/BFn, nano-γ-Al2O3/BFn/Fe3O4, and Amberlyst 15. kashanu.ac.irnih.gov
Lewis acids: Catalysts like ytterbium(III) triflate and phenylboronic acid have been shown to be effective. kashanu.ac.irnih.gov
Metal-based catalysts: Various metal salts and complexes, such as those involving copper, zinc, ruthenium, and bismuth, have been utilized to promote the reaction. researchgate.net
Eco-friendly catalysts: In a push towards greener chemistry, bio-based catalysts like acid-modified biochar have been developed and successfully used. researchgate.net
The choice of catalyst can significantly impact the reaction conditions, with some methods allowing for the reaction to proceed at room temperature or under solvent-free conditions, enhancing the environmental friendliness of the synthesis. nih.gov
Chemical Reactivity of the 2,3-Dihydro-1H-perimidine Scaffold
The 2,3-dihydro-1H-perimidine ring system exhibits a unique electronic structure that dictates its chemical reactivity. The presence of nitrogen atoms with lone pairs of electrons influences the electron density distribution across the molecule, making it susceptible to various chemical transformations. kashanu.ac.irnih.gov
Nucleophilic Reaction Propensities
The heterocyclic portion of the perimidine scaffold, containing the two nitrogen atoms, is electron-rich and thus prone to nucleophilic reactions. nih.gov The lone pair of electrons on the nitrogen atoms can participate in reactions with electrophiles. nih.gov
Electrophilic Substitution on the Naphthalene (B1677914) Moiety
In contrast to the heterocyclic ring, the naphthalene moiety of the perimidine system is susceptible to electrophilic substitution reactions. nih.gov This is due to the transfer of electron density from the nitrogen atoms to the naphthalene rings. kashanu.ac.ir Common electrophilic substitution reactions include acylation, halogenation, and sulfonation. nih.gov
Oxidation and Reduction Pathways
The 2,3-dihydro-1H-perimidine scaffold can undergo both oxidation and reduction reactions.
Oxidation: Oxidation of 2,3-dihydro-1H-perimidines can lead to the formation of the corresponding fully aromatic perimidines or quinones. nih.gov The positions with high electron density, such as the 4 and 9 positions of the naphthalene ring, are particularly susceptible to oxidation. nih.gov
Reduction: Reduction of the dihydroperimidine ring can result in more saturated derivatives. Specifically, N-alkylated perimidines can be reduced. nih.gov
Transformations Involving the Furan (B31954) Substituent
The furan ring at the 2-position of the dihydroperimidine system serves as a versatile handle for a variety of chemical modifications. Its inherent aromatic character and electron-rich nature make it susceptible to several classes of reactions.
The furan ring is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating effect of the oxygen atom, which enhances the electron density of the ring. pearson.commatanginicollege.ac.in In a furan ring, electrophilic attack preferentially occurs at the C2 or C5 positions (alpha-positions) because the resulting carbocation intermediate is more effectively stabilized by resonance, involving the lone pairs of the oxygen atom. quora.comonlineorganicchemistrytutor.com This leads to the formation of three resonance structures for attack at the C2 position, compared to only two for attack at the C3 position, rendering the former pathway more favorable. quora.com
For this compound, the furan ring is substituted at the C3 position by the dihydroperimidine group. This existing substituent influences the regioselectivity of subsequent electrophilic attacks. The C2 and C5 positions of the furan ring remain the most activated sites for electrophilic substitution. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to yield predominantly 2- and 5-substituted furan derivatives.
Table 1: Potential Electrophilic Substitution Reactions on the Furan Moiety
| Reaction Type | Reagent/Conditions | Expected Major Product(s) |
| Bromination | Br₂ in a non-polar solvent (e.g., Dioxane) | 2-(2-Bromo-furan-3-yl)-2,3-dihydro-1H-perimidine and 2-(5-Bromo-furan-3-yl)-2,3-dihydro-1H-perimidine |
| Nitration | HNO₃/Acetic Anhydride | 2-(2-Nitro-furan-3-yl)-2,3-dihydro-1H-perimidine and 2-(5-Nitro-furan-3-yl)-2,3-dihydro-1H-perimidine |
| Acylation | Acyl Chloride/Lewis Acid (e.g., SnCl₄) | 2-(2-Acyl-furan-3-yl)-2,3-dihydro-1H-perimidine and 2-(5-Acyl-furan-3-yl)-2,3-dihydro-1H-perimidine |
The furan ring, despite its aromaticity, can undergo ring-opening reactions under specific, often acidic, conditions. rsc.org This transformation typically proceeds via hydrolysis to yield a 1,4-dicarbonyl compound. rsc.org For this compound, acid-catalyzed treatment could lead to the opening of the furan ring to form a diketone intermediate.
This ring-opening can be a key step in synthetic pathways designed to build more complex molecular architectures. For instance, the resulting dicarbonyl intermediate can subsequently undergo intramolecular cyclization reactions. Research has demonstrated that furan ring-opening followed by a ring-closure cascade is an effective method for synthesizing other heterocyclic systems, such as pyrroles or diazepines, in a single pot. rsc.orgresearchgate.net This strategy involves the reaction of the newly formed carbonyl groups with other nucleophiles present in the molecule or added to the reaction mixture.
Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. nih.gov These reactions can be effectively applied to the furan substituent of this compound to introduce a wide array of functional groups.
One major strategy is the direct C-H activation/arylation of the furan ring. mdpi.com The activated C-H bonds at the C2 and C5 positions can react with aryl halides in the presence of a palladium catalyst to form new C-C bonds. Alternatively, if the furan ring is first halogenated (as described in 3.3.1), it can participate in classic cross-coupling reactions like the Suzuki-Miyaura (using boronic acids) or Heck (using alkenes) reactions. These methods provide reliable and flexible routes for elaborating the molecular structure. nih.gov
Table 2: Representative Cross-Coupling Reactions for Furan Functionalization
| Reaction Name | Substrate Requirement | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Halogenated Furan (e.g., 2-bromo-furan) | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl/Vinyl-substituted Furan |
| Heck | Halogenated Furan (e.g., 2-bromo-furan) | Alkene | Pd(OAc)₂ + Phosphine Ligand + Base | Alkene-substituted Furan |
| Sonogashira | Halogenated Furan (e.g., 2-bromo-furan) | Terminal Alkynes | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Alkyne-substituted Furan |
| C-H Arylation | Unmodified Furan Ring | Aryl Halide | Pd(OAc)₂ + Ligand + Base (e.g., KOAc) | Aryl-substituted Furan |
Stability and Tautomerism Considerations within the 2,3-Dihydro-1H-perimidine System
The 2,3-dihydro-1H-perimidine ring system is generally stable, a characteristic conferred by its fusion to the rigid naphthalene backbone. The synthesis typically involves the condensation of 1,8-diaminonaphthalene with an aldehyde, in this case, furan-3-carbaldehyde. nih.gov X-ray crystallography studies on related structures, such as 2,2-dimethyl-2,3-dihydro-1H-perimidine, show that the central six-membered dihydropyrimidine (B8664642) ring adopts a non-planar, envelope-like conformation. nih.gov
A key structural feature of the 2,3-dihydro-1H-perimidine system is the potential for tautomerism. Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this system, several tautomeric forms are possible, primarily involving the two nitrogen atoms and the C2 carbon. The most significant equilibrium is the imine-enamine tautomerism. The 2,3-dihydro-1H-perimidine structure is the cyclic aminal (enamine-type) form. It can potentially exist in equilibrium with an open-chain Schiff base form or other ring-tautomers, although the fused aromatic system heavily favors the closed-ring structure.
Furthermore, studies on related perimidines have noted the existence of complex chain-ring-chain tautomerism in solution, where the equilibrium can be influenced by the solvent and substituents. nih.gov The stability of any given tautomer is dependent on factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. In the solid state, the molecule typically adopts its most stable conformation, which is often stabilized by intermolecular interactions like hydrogen bonding. mdpi.com
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 2 Furan 3 Yl 2,3 Dihydro 1h Perimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon framework can be assembled. The analysis for 2-(furan-3-yl)-2,3-dihydro-1H-perimidine would be based on the well-established spectral features of its constituent parts: the 2,3-dihydro-1H-perimidine core and the 3-substituted furan (B31954) ring. mdpi.comrsc.org
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the perimidine skeleton and the furan ring.
Perimidine Protons: The naphthalene (B1677914) moiety typically displays an ABC spin system. This results in three distinct sets of signals for the six aromatic protons, appearing as doublets and multiplets in the range of δ 6.4–7.2 ppm. A key singlet, corresponding to the single proton at the C2 position (CH-2), is anticipated between δ 5.4 and 6.0 ppm. mdpi.comnih.gov Additionally, a characteristically broad singlet for the two equivalent N-H protons would likely appear around δ 6.8 ppm, though its position can be highly dependent on solvent and concentration. mdpi.com
Furan Protons: The 3-substituted furan ring will exhibit three proton signals. The proton at the C2 position is expected at the lowest field (around δ 7.4 ppm), followed by the C5 proton. The proton at the C4 position typically appears at a higher field (around δ 6.4 ppm). rsc.orgchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| N-H | ~6.8 | Broad Singlet | Perimidine N-H |
| Ar-H | ~6.5 | Doublet of Doublets | Perimidine H-4/H-9 |
| Ar-H | ~7.0 | Doublet of Doublets | Perimidine H-6/H-7 |
| Ar-H | ~7.1 | Doublet | Perimidine H-5/H-8 |
| CH-2 | ~5.5 | Singlet | Perimidine C(2)-H |
| Fur-H | ~7.4 | Singlet/Triplet | Furan H-2 |
| Fur-H | ~6.4 | Triplet | Furan H-4 |
| Fur-H | ~7.3 | Singlet/Triplet | Furan H-5 |
Note: Predicted values are based on data from analogous compounds and may vary based on solvent and experimental conditions. mdpi.comrsc.orgnih.gov
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.
Perimidine Carbons: The aliphatic C2 carbon is expected to produce a signal in the range of δ 60–70 ppm. The aromatic carbons of the naphthalene unit will appear between δ 105 and 145 ppm, with the bridgehead carbons (quaternary) resonating at the lower end of this field. mdpi.comnih.govresearchgate.net
Furan Carbons: The carbon atoms of the furan ring are expected in the aromatic region, with the oxygen-adjacent C2 and C5 carbons appearing at a lower field (δ ~140-145 ppm) compared to the C4 carbon (δ ~110 ppm). The substituted C3 carbon would appear as a quaternary signal in the region of δ 120-125 ppm. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~62.0 | Perimidine CH |
| C-4/C-9 | ~105.2 | Perimidine CH |
| C-6/C-7 | ~116.1 | Perimidine CH |
| C-5/C-8 | ~127.3 | Perimidine CH |
| Quaternary Ar-C | ~136-144 | Perimidine Quaternary |
| C-3' | ~122.0 | Furan Quaternary (substituted) |
| C-4' | ~110.0 | Furan CH |
| C-2' | ~144.0 | Furan CH |
| C-5' | ~141.0 | Furan CH |
Note: Predicted values are based on data from analogous compounds. mdpi.comnih.govresearchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would clearly show the correlations between adjacent aromatic protons on the naphthalene rings, confirming their relative positions. It would also show couplings between the protons on the furan ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in both the perimidine and furan moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the connectivity between the two heterocyclic systems. Key correlations would be expected between the C2 proton of the perimidine ring and the C3 (quaternary) and C2/C4 carbons of the furan ring, providing unequivocal evidence that the furan is attached at the C2 position of the perimidine via its C3 position.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. The most diagnostic band is the N-H stretch of the secondary amine groups, which is expected as a sharp to medium intensity peak in the 3300–3390 cm⁻¹ region. nih.govresearchgate.net Other significant vibrations include aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching from the aromatic rings around 1500–1600 cm⁻¹, and C-N stretching vibrations between 1250 and 1350 cm⁻¹. nih.govresearchgate.net
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300–3390 | N-H Stretch | Secondary Amine |
| 3050–3150 | C-H Stretch | Aromatic (Perimidine, Furan) |
| 2850–2950 | C-H Stretch | Aliphatic (C2-H) |
| 1570–1610 | C=C Stretch | Aromatic Ring |
| 1250–1350 | C-N Stretch | Aryl Amine |
| 1000–1200 | C-O-C Stretch | Furan Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Both the perimidine and furan systems are chromophores. The spectrum is expected to show strong absorptions corresponding to π → π* transitions. Based on data from related perimidine derivatives and furan compounds, multiple absorption bands are anticipated in the 250–400 nm range. nih.govkbhgroup.inglobalresearchonline.net The exact position and intensity of these bands are influenced by the conjugation between the naphthalene and furan rings and the solvent used for the analysis. kbhgroup.in
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₅H₁₂N₂O), high-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at an m/z value corresponding to its exact mass (236.0950).
The fragmentation pattern under electron ionization (EI) would likely proceed via several pathways. A primary and highly diagnostic fragmentation would be the cleavage of the C2-C3' bond connecting the two heterocyclic rings. This would result in two major fragment ions:
[C₄H₃O]⁺: The furan-3-yl cation (m/z 67).
[C₁₁H₉N₂]⁺: The 2,3-dihydro-1H-perimidin-2-yl cation (m/z 169).
Further fragmentation of the perimidine fragment could occur, providing additional structural confirmation. imreblank.ch
X-ray Crystallography for Solid-State Structural Determination
Comprehensive searches for experimental crystallographic data for the specific compound this compound did not yield any publicly available single-crystal X-ray diffraction studies. Consequently, detailed information regarding its crystal system, space group, unit cell parameters, and specific intermolecular interactions remains uncharacterized in the scientific literature based on the conducted search.
While data for the title compound is unavailable, studies on analogous 2-substituted-2,3-dihydro-1H-perimidine derivatives provide general insights into the probable structural features of this class of compounds.
Single Crystal X-ray Diffraction Studies
No published single-crystal X-ray diffraction data was found for this compound.
However, analysis of closely related compounds offers a glimpse into the expected crystallography. For instance, studies on other 2-substituted perimidines reveal that they commonly crystallize in monoclinic or orthorhombic systems. For example, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine crystallizes in the monoclinic P2₁/c space group. mdpi.comnih.gov Another analog, 2,2-dimethyl-2,3-dihydro-1H-perimidine, also adopts a monoclinic system. nih.govresearchgate.net The tricyclic perimidine core in these structures typically features a planar naphthalene system and a non-planar dihydro-perimidine ring. mdpi.comnih.govnih.gov
A hypothetical data table for the title compound, based on common findings for its analogs, is presented below for illustrative purposes. It is crucial to note that these are not experimental values for this compound.
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic / Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-20 |
| b (Å) | 7-15 |
| c (Å) | 13-22 |
| α (°) | 90 |
| β (°) | 90-115 |
| γ (°) | 90 |
| V (ų) | 2000-3000 |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
Without experimental data for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. However, based on the functional groups present and the crystal structures of analogous compounds, certain interactions can be anticipated to play a significant role in its solid-state architecture.
The N-H groups of the dihydro-perimidine ring are expected to act as hydrogen bond donors. These can form intermolecular hydrogen bonds with the nitrogen atoms of adjacent perimidine rings or potentially with the oxygen atom of the furan ring, leading to the formation of chains or more complex three-dimensional networks. For instance, in the crystal structure of 2,2-dimethyl-2,3-dihydro-1H-perimidine, classical N-H···N hydrogen bonding is observed. nih.gov In solvated crystals, such as that of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine with methanol (B129727), a variety of hydrogen bonds including O–H···N, N–H···O, and N–H···N are present, creating a stable chain architecture. mdpi.comnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2-dimethyl-2,3-dihydro-1H-perimidine |
| 2-(2,3-dihydro-1H-perimidin-2-yl)phenol |
| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine |
Computational Chemistry and Theoretical Investigations of 2 Furan 3 Yl 2,3 Dihydro 1h Perimidine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
DFT calculations are fundamental in computational chemistry for investigating the electronic structure of many-body systems. For a molecule like 2-(furan-3-yl)-2,3-dihydro-1H-perimidine, these calculations would provide a deep understanding of its inherent chemical nature.
Spectroscopic Property Prediction from Theoretical Calculations
Computational methods can also predict the spectroscopic signatures of a molecule, which can then be compared with experimental data to confirm its structure.
Vibrational Frequency Calculations and IR Spectral InterpretationTheoretical vibrational frequency calculations can predict the infrared (IR) spectrum of a molecule. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule's bonds. By calculating these frequencies and their intensities, a theoretical IR spectrum can be generated. This is an essential tool for interpreting experimental IR spectra and confirming the synthesis of the target compound. The calculated frequencies and their corresponding vibrational assignments are typically presented in a detailed table.
While the computational framework to analyze this compound is well-established through studies on its analogues, the specific data required to populate such an analysis is currently absent from the scientific literature. The synthesis and subsequent detailed computational characterization of this particular compound would be a valuable contribution to the field of heterocyclic chemistry, potentially uncovering unique properties and applications. Until such research is published, a comprehensive and scientifically accurate article focusing solely on this compound remains an endeavor for future scientific investigation.
UV-Vis Absorption Maxima Prediction
The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method is widely used to simulate UV-Vis spectra by calculating the energies of electronic transitions between molecular orbitals. scielo.org.za For analogous compounds, such as 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, theoretical calculations have been successfully correlated with experimental UV-Vis spectra. researchgate.netnih.gov
The predicted UV-Vis spectrum for the title compound is expected to arise from π→π* and n→π* electronic transitions. The key transitions typically involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, in a study of a similar heterocyclic system, the main absorption bands were attributed to transitions from the HOMO to the LUMO, as well as to higher unoccupied orbitals like LUMO+1. scielo.org.za
Simulations for this compound would likely be performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), in a solvent model to mimic experimental conditions. researchgate.netnih.gov The resulting data would include the predicted absorption wavelengths (λmax), oscillator strengths (f), and the specific molecular orbitals involved in each transition.
Table 1: Predicted UV-Vis Absorption Data (Hypothetical based on analogous compounds)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO → LUMO | ~350-400 | > 0.1 |
| HOMO-1 → LUMO | ~300-350 | > 0.1 |
| HOMO → LUMO+1 | ~280-320 | > 0.05 |
Note: This table is illustrative and presents expected ranges based on studies of similar compounds. Actual values would require specific TD-DFT calculations for this compound.
Thermodynamic Property Calculations
The thermodynamic properties of this compound can be calculated from its vibrational frequencies, which are obtained from DFT calculations at a specified level of theory, such as B3LYP/6-311G(d,p). dntb.gov.ua These calculations provide valuable information about the stability and energy of the molecule at different temperatures.
Key thermodynamic properties that can be determined include:
Enthalpy (H): A measure of the total energy of the system.
Entropy (S): A measure of the disorder or randomness of the system.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.
In a study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine, harmonic vibrational frequency calculations were used to determine the total energy, total molar entropy, and molar heat capacity. dntb.gov.ua Similar calculations for the furan-substituted derivative would allow for a comprehensive understanding of its thermodynamic behavior.
Table 2: Calculated Thermodynamic Properties (Hypothetical)
| Parameter | Value | Unit |
|---|---|---|
| Total Energy | Calculated Value | a.u. |
| Enthalpy | Calculated Value | kJ/mol |
| Entropy | Calculated Value | J/mol·K |
| Heat Capacity (Cv) | Calculated Value | J/mol·K |
Note: This table represents the types of data that would be generated from thermodynamic calculations. The specific values are dependent on the computational method and have not been explicitly published for the title compound.
Reactivity Descriptors from Quantum Chemical Parameters
Quantum chemical parameters derived from DFT calculations are instrumental in predicting the chemical reactivity of a molecule. The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly important. The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap implies lower reactivity. nih.gov
For a series of 2,3-dihydro-1H-perimidine derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine various reactivity descriptors. researchgate.net These include:
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of the resistance to charge transfer.
Global Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Table 3: Quantum Chemical Reactivity Descriptors (Illustrative)
| Parameter | Formula | Expected Trend/Significance |
|---|---|---|
| HOMO Energy | EHOMO | Higher value indicates stronger electron-donating ability. |
| LUMO Energy | ELUMO | Lower value indicates stronger electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Larger gap suggests higher stability and lower reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Indicates the ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Larger value indicates greater resistance to deformation of electron cloud. |
| Electrophilicity Index (ω) | χ²/2η | Higher value indicates a stronger electrophile. |
Note: This table outlines the key reactivity descriptors and their significance, based on established theoretical chemistry principles.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govacs.org This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.
For several 2-substituted-2,3-dihydro-1H-perimidine derivatives, Hirshfeld surface analysis has revealed the dominant role of specific intermolecular contacts in the crystal packing. researchgate.netnih.govnih.gov The most significant contributions typically come from H···H, C···H/H···C, and O···H/H···O interactions, indicating the importance of van der Waals forces and hydrogen bonding. nih.gov
Table 4: Hirshfeld Surface Interaction Contributions (Example from an analogous perimidine derivative)
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 49.0 |
| C···H/H···C | 35.8 |
| O···H/H···O | 12.0 |
Source: Data for 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol. nih.gov This serves as an example of the expected distribution of interactions.
Future Perspectives and Research Directions for 2 Furan 3 Yl 2,3 Dihydro 1h Perimidine
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 2,3-dihydro-1H-perimidines typically involves the cyclocondensation of 1,8-diaminonaphthalene (B57835) with various aldehydes. nih.govresearchgate.net Future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic routes.
Key research directions include:
Green Catalysis: Emphasis will be placed on catalysts that are inexpensive, reusable, and operate under environmentally benign conditions. researchgate.net Recent advances have shown the efficacy of bio-based catalysts, such as acid-modified biochar derived from plant matter, which offer high yields and can be recycled multiple times. researchgate.net Other green approaches utilize water as a solvent or solvent-free conditions, minimizing environmental impact. nih.gov
Nanocatalysis: The use of magnetic nanocatalysts, such as Fe₃O₄-supported systems, presents a promising frontier. researchgate.net These catalysts offer high surface area and easy separation from the reaction mixture using an external magnet, simplifying the workup process and improving catalyst recyclability. researchgate.net
Borrowing Hydrogen/Hydrogen Auto-Transfer (BH/HA) Reactions: This atom-economic strategy uses alcohols as reactants, generating water as the only byproduct. researchgate.net Exploring manganese-catalyzed BH/HA reactions for the synthesis of dihydroperimidines from amino alcohols could provide a highly sustainable alternative to traditional methods. researchgate.net
Table 1: Comparison of Modern Catalytic Systems for Dihydroperimidine Synthesis This interactive table summarizes various catalytic systems that could be adapted or optimized for the synthesis of 2-(furan-3-yl)-2,3-dihydro-1H-perimidine.
| Catalyst Type | Key Advantages | Reaction Conditions | Potential for Recycling | Reference |
|---|---|---|---|---|
| Biochar Sulfonic Acid | Eco-friendly, Reusable, High Yields | Mild, Short Reaction Times | High (e.g., 5-7 cycles) | researchgate.net |
| Magnetic Nanoparticles (e.g., Fe₃O₄@β-CD-ZrO) | Easy Separation, Reusable, High Stability | Mild Conditions | Yes | researchgate.net |
| Lewis Acids (e.g., InCl₃) | Water Stable, Inexpensive, Excellent Yields | Ambient Temperature, Water | Possible | nih.gov |
| Bis(oxalato)boric acid (HBOB) | Green Solvent, Mild Conditions, Recoverable | Reflux in Ethanol (B145695) | Yes | nih.gov |
| [Mn-I] Complex | Atom-Economic, Sustainable Reactant Source | Elevated Temperature | Not specified | researchgate.net |
Investigation of Advanced Mechanistic Details through In-Situ Spectroscopy
A deeper understanding of the reaction mechanism is crucial for optimizing synthetic protocols and controlling product formation. While the general mechanism involves the condensation of a diamine and an aldehyde, the specific roles of catalysts and the nature of transient intermediates are not fully elucidated.
Future research should employ advanced spectroscopic techniques to monitor the reaction in real-time. youtube.com
In-situ Spectroscopic Methods: Techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and X-ray absorption spectroscopy (XAS) can provide invaluable data on the reaction as it occurs. youtube.comresearchgate.net These methods allow for the identification of reaction intermediates, the observation of catalyst-substrate interactions, and the elucidation of the kinetic profile under realistic operating conditions. youtube.comresearchgate.net
Probing the Active Site: By studying the catalyst under working conditions, researchers can identify the active sites and understand how they facilitate the cyclization and dehydration steps. youtube.com This knowledge is essential for the rational design of more efficient catalysts.
Development of Predictive Models for Structure-Reactivity Relationships
Predictive modeling is becoming an indispensable tool in modern chemistry for accelerating the discovery and optimization of new molecules. digitellinc.com For this compound and its derivatives, developing robust predictive models can guide synthetic efforts and screen for desired properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of perimidine derivatives with their chemical reactivity or biological activity. nih.gov These models use calculated structural descriptors (e.g., constitutional, electrostatic, quantum-chemical) to predict the properties of novel, unsynthesized compounds. nih.gov
Machine Learning (ML) Approaches: ML platforms, particularly those utilizing Transformer architectures or graph neural networks, offer a powerful way to predict reaction outcomes. chemrxiv.orgarxiv.orgmit.edu By training models on datasets of known reactions, it's possible to predict the products of new reactant combinations with high accuracy. arxiv.org A universal prediction platform based on molecular fingerprints derived from simple 2D Lewis structures could be applied to predict the reactivity of various functionalized dihydroperimidines. chemrxiv.org
Computational Design of Functionalized Derivatives with Tailored Properties
Computational chemistry provides the tools to design novel derivatives of this compound with specific, pre-defined properties. This in silico approach can significantly reduce the time and resources required for experimental synthesis and screening.
Targeted Functionalization: By modifying the core structure—for example, by adding substituents to the furan (B31954) ring or the perimidine backbone—properties can be fine-tuned. Density functional theory (DFT) calculations can be used to predict how these modifications will affect the molecule's electronic structure, stability, and reactivity. digitellinc.com
In Silico Screening: Virtual libraries of functionalized derivatives can be created and screened for properties relevant to specific applications. For instance, molecular docking simulations can predict the binding affinity of derivatives to biological targets like enzymes or proteins, identifying potential candidates for drug development. researchgate.net This approach can also be used to design molecules with specific electronic properties for applications in materials science.
Table 2: Potential Functionalizations and Target Properties This interactive table outlines hypothetical functional groups that could be added to the this compound scaffold and the potential properties that could be targeted through such modifications.
| Position of Functionalization | Example Functional Group | Target Property/Application | Computational Method for Prediction |
|---|---|---|---|
| Furan Ring | Electron-donating group (e.g., -OCH₃) | Enhanced π-electron density, altered optical properties | DFT, Time-Dependent DFT |
| Furan Ring | Electron-withdrawing group (e.g., -NO₂) | Modified redox potential, enhanced electrophilicity | DFT, Molecular Electrostatic Potential Mapping |
| Perimidine N-H positions | Alkyl or Aryl groups | Increased solubility in organic solvents, steric control | Molecular Dynamics, Solvation Models |
| Naphthalene (B1677914) Backbone | Halogens (e.g., -F, -Cl) | Altered crystal packing, modified biological activity | QSAR, Molecular Docking |
Unexplored Applications in Emerging Fields of Chemical Technology
While perimidines are known for their biological activities and use as ligands, the full application scope of this compound remains largely unexplored. nih.govmdpi.comjournaljpri.com Future research could venture into novel areas of chemical technology.
Organic Electronics: The π-conjugated system of the perimidine core, combined with the electron-rich furan moiety, makes these compounds potential candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in dye-sensitized solar cells.
Chemosensors: The perimidine structure is known to form complexes with metal ions and can act as a sensor. mdpi.com Derivatives of this compound could be designed as highly selective and sensitive fluorescent or colorimetric sensors for specific metal ions or environmentally relevant anions.
Advanced Catalysis: The dihydroperimidine scaffold can serve as a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. mdpi.com Developing NHC-metal complexes from this specific furan-substituted perimidine could lead to novel catalysts for challenging organic transformations.
Q & A
Q. What are the optimal synthetic routes for 2-(furan-3-yl)-2,3-dihydro-1H-perimidine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between furan-3-carbaldehyde derivatives and 1,8-diaminonaphthalene, leveraging acid or organocatalytic conditions. For example, vitamin B1 (thiamine) has been used as a green catalyst for analogous perimidine derivatives, enabling mild conditions (e.g., ethanol solvent, 60–80°C) with yields >75% . Optimization involves varying catalysts (e.g., p-toluenesulfonic acid vs. thiamine), solvent polarity (e.g., ethanol vs. DMF), and reaction time (12–24 hr) to maximize yield and purity. Monitoring via TLC and HPLC ensures reproducibility.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm for naphthalene and furan moieties) and NH protons (δ ~5.5 ppm, broad singlet).
- FT-IR : Confirm NH stretches (~3200 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXT or SHELXL is critical for resolving bond angles and dihedral distortions. Evidence suggests perimidine derivatives often exhibit planar naphthalene systems with slight furan ring puckering .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound, particularly for poorly diffracting or twinned crystals?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., CHCl₃:hexane) to improve crystal quality.
- Data Handling : For twinned data, employ SHELXL’s twin refinement tools (e.g., BASF parameter) to model overlapping lattices . For weak diffraction (e.g., due to solvent inclusion), apply solvent masking and anisotropic displacement parameter (ADP) restraints.
- Validation : Cross-validate with spectroscopic data to rule out polymorphism or disorder .
Q. How should contradictory data between computational models and experimental results (e.g., bond lengths, electronic spectra) be resolved?
- Methodological Answer :
- DFT Calibration : Optimize computational methods (e.g., B3LYP/6-311+G(d,p)) using crystallographic bond lengths as benchmarks. Discrepancies >0.02 Å may indicate basis set limitations or solvent effects in experiments.
- Electronic Spectra : Compare TD-DFT-predicted UV-Vis spectra with experimental data (λmax ± 10 nm). Adjust solvent parameters (e.g., PCM model) to align theory and observation .
Q. What mechanistic insights can be gained from studying the cyclization step in this compound synthesis?
- Methodological Answer :
- Kinetic Studies : Use in-situ IR or NMR to monitor intermediates (e.g., Schiff base formation).
- Isotopic Labeling : Introduce 15N-labeled 1,8-diaminonaphthalene to track NH participation in cyclization via 2D NMR.
- Computational Modeling : Identify transition states (e.g., via Gaussian) to assess energy barriers for furan-naphthalene conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
